molecular formula C7H9BrN2O2 B1426444 methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate CAS No. 660408-08-2

methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate

Cat. No. B1426444
M. Wt: 233.06 g/mol
InChI Key: NWCFXOKZBLZXJD-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate” is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .

Scientific Research Applications

Structural and Spectral Investigations

Research has been conducted on the structural and spectral properties of pyrazole derivatives, providing detailed insights into their molecular configuration through experimental and theoretical studies. For instance, a study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid highlighted the use of various analytical techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction to characterize the compound. This research underscores the importance of understanding the molecular structure for potential applications in material science and pharmacology (Viveka et al., 2016).

Synthesis and Biological Activities

Several studies have focused on synthesizing pyrazole derivatives and evaluating their biological activities. For example, compounds with pyrazole structures have been synthesized to explore their cytotoxicity against various cancer cell lines, indicating potential applications in cancer research (Huang et al., 2017). Additionally, the synthesis of pyrazole derivatives has been linked to anti-inflammatory and analgesic activities, suggesting their use in developing new therapeutic agents (Menozzi et al., 1994).

Antioxidant and Anti-inflammatory Properties

Research has also delved into the antioxidant and anti-inflammatory properties of pyrazole derivatives. A study demonstrated the synthesis of certain pyrazole compounds and their significant antioxidant and anti-inflammatory activities, which could be beneficial in treating oxidative stress-related diseases (Кorobko et al., 2018).

Electrosynthesis and Derivative Formation

Electrosynthesis techniques have been applied to pyrazole compounds, enabling the efficient formation of bromosubstituted derivatives. This method highlights the versatility of pyrazole chemistry for creating a wide range of functionalized molecules (Lyalin et al., 2010).

Safety And Hazards

“Methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate” is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

methyl 4-bromo-2,5-dimethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-4-5(8)6(7(11)12-3)10(2)9-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCFXOKZBLZXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718228
Record name Methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate

CAS RN

660408-08-2
Record name Methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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